2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetonitrile
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Overview
Description
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an acetonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile typically involves the reaction of cyano-acetate with 3,5-bis(trifluoromethylphenyl halide) in the presence of a palladium catalyst and an organophosphorus ligand. This reaction proceeds through decarboxylation and cyanomethylation to yield the desired product . The reaction conditions are carefully controlled to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the selection of solvents and reaction conditions is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted biphenyl derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, primary amines, and various substituted biphenyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors
Industry: The compound is used in the development of advanced materials, including polymers with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: This compound is similar in structure but contains amino groups instead of a nitrile group.
2,2,2-Trifluoroacetophenone: This compound features a trifluoromethyl group attached to an acetophenone structure.
Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds: These compounds contain trifluoromethyl groups and are used in the development of energetic materials.
Uniqueness
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetonitrile is unique due to its specific combination of a trifluoromethyl group and a nitrile group attached to a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-19/h1-7,10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBKZOYSYUMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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